molecular formula C9H9N5O2 B13480798 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13480798
M. Wt: 219.20 g/mol
InChI Key: DKJFWYPKLSDVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1-Methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is a pyridazine-based derivative characterized by a pyridazine core substituted with a carboxylic acid group at position 3 and a 1-methyl-1H-pyrazol-4-ylamino moiety at position 4. This structure combines a heterocyclic aromatic system (pyridazine) with a pyrazole ring, a configuration often associated with bioactivity in medicinal chemistry. Pyridazine derivatives are known for their roles as enzyme inhibitors, particularly targeting kinases and phosphodiesterases, due to their ability to mimic nucleotide interactions . The carboxylic acid group enhances solubility and provides a site for further functionalization or salt formation, which can influence pharmacokinetic properties.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

6-[(1-methylpyrazol-4-yl)amino]pyridazine-3-carboxylic acid

InChI

InChI=1S/C9H9N5O2/c1-14-5-6(4-10-14)11-8-3-2-7(9(15)16)12-13-8/h2-5H,1H3,(H,11,13)(H,15,16)

InChI Key

DKJFWYPKLSDVSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=NN=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridazine moiety. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a pyridazine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s 1-methylpyrazole group contrasts with the piperazine (), cyclopropylamino (), and triazole () substituents in analogs. Pyrazole rings are electron-rich and may enhance binding to hydrophobic enzyme pockets compared to piperazine’s basicity or cyclopropane’s rigidity.
  • Salt Forms : The hydrochloride salt in improves solubility, whereas the free carboxylic acid in the target compound may require formulation optimization.

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